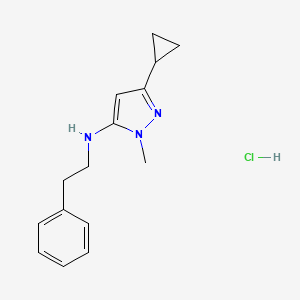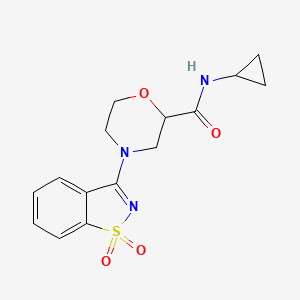![molecular formula C14H16ClN3O B12236384 [1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B12236384.png)
[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol is a compound that features a quinazoline ring substituted with a chlorine atom at the 6-position and a piperidine ring at the 4-position, which is further substituted with a methanol group. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reaction:
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazoline ring can undergo reduction reactions to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
[1-(6-Chloroquinazolin-4-yl)piperidin-3-yl]methanol: Similar structure but with the piperidine ring substituted at the 3-position.
[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-ylmethanol: Contains a pyrrolidine ring instead of a methanol group
Uniqueness
The uniqueness of [1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C14H16ClN3O |
|---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
[1-(6-chloroquinazolin-4-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C14H16ClN3O/c15-11-1-2-13-12(7-11)14(17-9-16-13)18-5-3-10(8-19)4-6-18/h1-2,7,9-10,19H,3-6,8H2 |
InChI Key |
WEQQKYVDABVEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12236306.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12236309.png)
![N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B12236316.png)
![5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B12236324.png)
![[2-Chloro-5-(piperidin-2-yl)phenyl]methanol](/img/structure/B12236327.png)
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12236332.png)

![8-[2-(2-Chlorophenyl)acetyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12236351.png)
![N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12236354.png)
![N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12236358.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236363.png)

![4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12236376.png)
